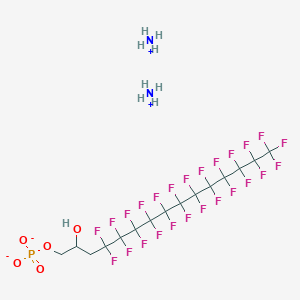

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate

Description

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate is a highly fluorinated organophosphate compound characterized by a 15-carbon alkyl chain with 25 fluorine substituents (denoted by "pentacosafluoro") and a terminal hydroxyl group at the second carbon. The diammonium counterion balances the phosphate group. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for specialized applications such as fire-resistant coatings, surfactants, or fluoropolymer additives .

Key properties include:

- Molecular formula: Likely C₁₅H₁₄F₂₅N₂O₅P (exact formula inferred from analogues in ).

- Molecular weight: Estimated ~900–1,000 g/mol (based on similar compounds in ).

- Functional groups: Hydroxyl (-OH), phosphate (-PO₄³⁻), and trifluoromethyl (-CF₃) substituents (common in perfluorinated analogues; see ).

Properties

CAS No. |

94200-47-2 |

|---|---|

Molecular Formula |

C15H14F25N2O5P |

Molecular Weight |

808.22 g/mol |

IUPAC Name |

diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl) phosphate |

InChI |

InChI=1S/C15H8F25O5P.2H3N/c16-4(17,1-3(41)2-45-46(42,43)44)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40;;/h3,41H,1-2H2,(H2,42,43,44);2*1H3 |

InChI Key |

OMQPAVWTJXZJQO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Differences

The compound’s uniqueness lies in its fluorination pattern and chain length . Below is a comparative analysis with structurally related perfluorinated phosphates:

Key Observations :

Fluorine Content : Increasing fluorine atoms correlate with enhanced thermal stability and hydrophobicity but reduced biodegradability .

Substituent Positioning: Trifluoromethyl (-CF₃) groups at specific positions (e.g., C12 or C17) influence steric effects and solubility in nonpolar solvents .

Chain Length : Longer perfluorinated chains (e.g., 18-carbon in ) increase molecular weight and persistence in environmental matrices .

Physicochemical Properties

- Polar Surface Area (PSA) : Higher PSA in the target compound suggests greater solubility in polar solvents compared to shorter-chain analogues .

- Rotatable Bonds : Increased flexibility in longer-chain compounds may enhance self-assembly in surfactant applications .

Environmental and Regulatory Considerations

- Persistence : All perfluorinated phosphates are resistant to degradation, raising concerns under regulations like the Stockholm Convention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.